
2-(3,5-Dibromobenzoyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3,5-Dibromobenzoyl)benzoic acid is an organic compound characterized by the presence of two bromine atoms attached to a benzoyl group, which is further connected to a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dibromobenzoyl)benzoic acid typically involves the bromination of anthranilic acid, followed by diazotization and subsequent reactions. The bromination reaction is carried out at approximately 20°C. After the reaction, the crystals are filtered, washed with hot water to remove any residual anthranilic acid and hydrochloric acid, and then recrystallized using acetic acid to obtain o-amino-3,5-dibromobenzoic acid. This intermediate is then subjected to diazotization using sodium nitrite in hydrochloric acid at around 0°C. The diazonium salt formed is added to ethanol containing calcium sulfate at 60-70°C, followed by filtration and recrystallization with ethanol to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization and other purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(3,5-Dibromobenzoyl)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.
Coupling Reactions: It can form new bonds with other aromatic compounds through coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromine, sodium nitrite, hydrochloric acid, ethanol, and calcium sulfate. The reactions are typically carried out under controlled temperatures ranging from 0°C to 70°C .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups.
Scientific Research Applications
2-(3,5-Dibromobenzoyl)benzoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(3,5-Dibromobenzoyl)benzoic acid involves its interaction with specific molecular targets and pathways. The bromine atoms play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The exact molecular targets and pathways depend on the specific application and the derivatives being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,5-Dibromobenzoic acid
- 3,5-Dinitrobenzoic acid
- 2,5-Dibromobenzoic acid
Uniqueness
2-(3,5-Dibromobenzoyl)benzoic acid is unique due to the presence of both a benzoyl group and a benzoic acid moiety, along with two bromine atoms. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific research applications .
Properties
CAS No. |
917776-94-4 |
|---|---|
Molecular Formula |
C14H8Br2O3 |
Molecular Weight |
384.02 g/mol |
IUPAC Name |
2-(3,5-dibromobenzoyl)benzoic acid |
InChI |
InChI=1S/C14H8Br2O3/c15-9-5-8(6-10(16)7-9)13(17)11-3-1-2-4-12(11)14(18)19/h1-7H,(H,18,19) |
InChI Key |
GLBLRQFXWBMBPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C2=CC(=CC(=C2)Br)Br)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


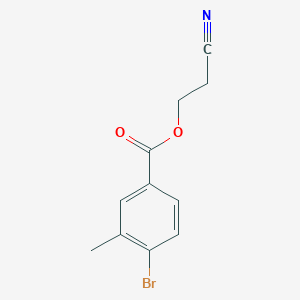
![8-Chloro-2-imidazol-1-yl-4-morpholin-4-ylpyrido[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B12627615.png)
![3-(1,3-Benzodioxol-5-yl)-6-(5-phenyl-1,2-oxazol-3-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12627617.png)

![2-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-N,N-dimethylacetamide](/img/structure/B12627623.png)
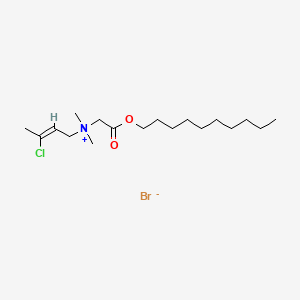
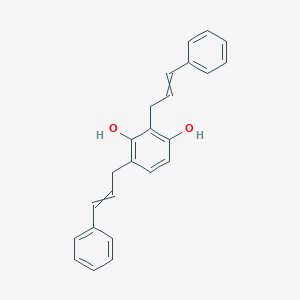
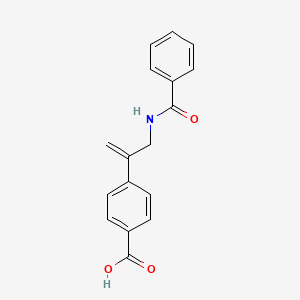
![4-[(Propan-2-yl)amino]pent-3-en-2-one](/img/structure/B12627635.png)
![(2-Chlorophenyl)[4-(hexyloxy)-1-hydroxynaphthalen-2-yl]methanone](/img/structure/B12627636.png)


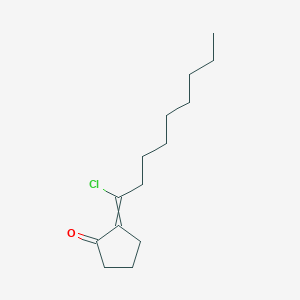
![2-[2-[Tert-butyl(dimethyl)silyl]oxyphenoxy]ethylboronic acid](/img/structure/B12627656.png)
